Tyrosinase Inhibition Potency: Class-Level Evidence from 2-Aminothiazol-4(5H)-one Analogs
The target compound belongs to the 2-aminothiazol-4(5H)-one class, which has demonstrated potent tyrosinase inhibitory activity [1]. In a 2025 study, compound 10 (a 2-naphthylamino analog) exhibited an IC50 of 1.60 μM against mushroom tyrosinase, 11-fold more potent than kojic acid (IC50 ~17.6 μM) [1]. While direct data for (Z)-2-((4-butylphenyl)amino)-5-(4-ethoxy-3-methoxybenzylidene)thiazol-4(5H)-one is unavailable, the structural similarity suggests potential comparable activity. However, the actual potency may vary depending on the specific substituents.
| Evidence Dimension | Tyrosinase inhibition (IC50) |
|---|---|
| Target Compound Data | No direct IC50 data available |
| Comparator Or Baseline | Kojic acid IC50 ~17.6 μM; Compound 10 IC50 1.60 μM |
| Quantified Difference | 11-fold improvement for compound 10 over kojic acid |
| Conditions | Mushroom tyrosinase inhibition assay |
Why This Matters
Researchers targeting melanogenesis disorders may prioritize this compound based on scaffold-level potency, but must validate experimentally due to the absence of direct data.
- [1] Jung, H.J., Kim, H.J., Park, H.S., et al. Design, Synthesis, and Antioxidant and Anti-Tyrosinase Activities of (Z)-5-Benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one Analogs: In Vitro and In Vivo Insights. Molecules 2025, 30, 289. View Source
